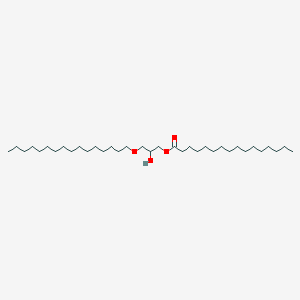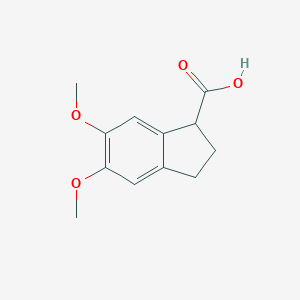
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid (DDIC) is a synthetic organic compound that belongs to the class of indene carboxylic acid derivatives. DDIC has been synthesized and studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. In
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid involves the inhibition of cholinesterases, acetylcholinesterases, and butyrylcholinesterases. 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid binds to the active site of these enzymes, preventing the breakdown of neurotransmitters such as acetylcholine. This leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease.
Effets Biochimiques Et Physiologiques
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid has been shown to have inhibitory effects on cholinesterases, acetylcholinesterases, and butyrylcholinesterases, leading to increased levels of neurotransmitters in the brain. This can have therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease. 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid has also been shown to have antioxidant properties, which can help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit a variety of enzymes involved in the breakdown of neurotransmitters. However, 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for further research on 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid. One area of research could focus on the development of more efficient synthesis methods for 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid, as well as the optimization of its chemical properties for use in scientific research. Another area of research could focus on the development of new therapeutic applications for 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid, particularly in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies could be conducted to investigate the potential toxicity and safety of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid at various concentrations, in order to ensure its safe use in scientific research.
Méthodes De Synthèse
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with methoxyamine hydrochloride in the presence of a base, followed by the reaction with dimethyl sulfate and sodium hydroxide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid has been shown to have inhibitory effects on a variety of enzymes, including cholinesterases, acetylcholinesterases, and butyrylcholinesterases. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of neurotransmitters, which can have therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
19156-11-7 |
|---|---|
Nom du produit |
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid |
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
5,6-dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-15-10-5-7-3-4-8(12(13)14)9(7)6-11(10)16-2/h5-6,8H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
SRMCSVPXTIJOBW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(CCC2=C1)C(=O)O)OC |
SMILES canonique |
COC1=C(C=C2C(CCC2=C1)C(=O)O)OC |
Synonymes |
1H-Indene-1-carboxylic acid, 2,3-dihydro-5,6-dimethoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





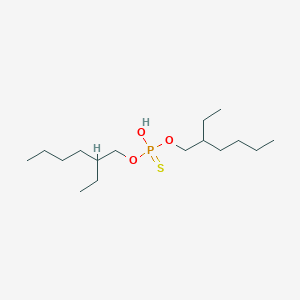
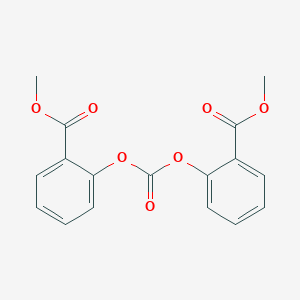
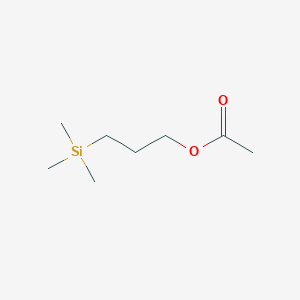
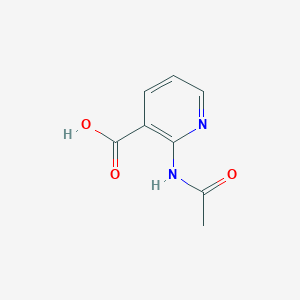
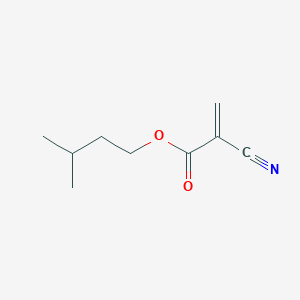
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)




